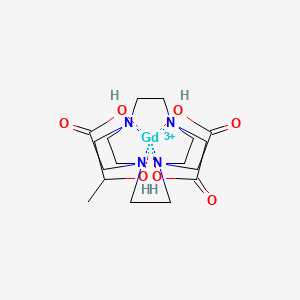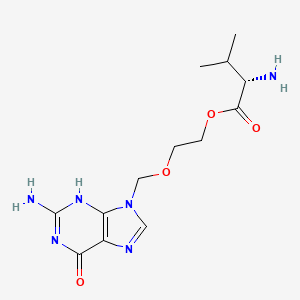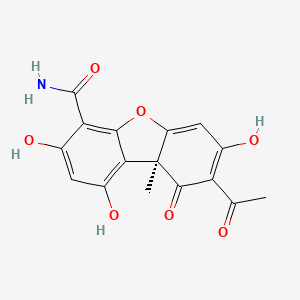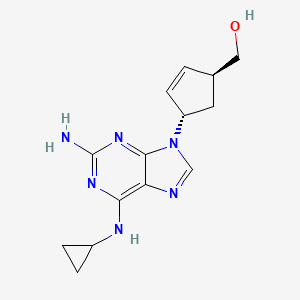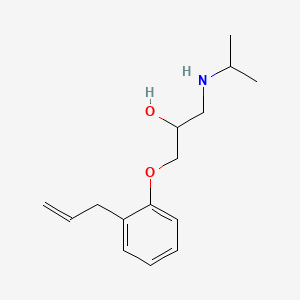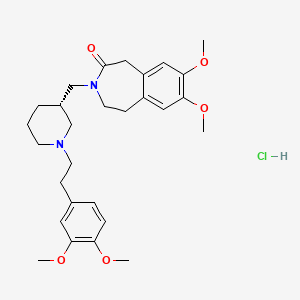
DK-AH 269
描述
Cilobradine hydrochloride is a compound with the chemical formula (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride .
Synthesis Analysis
The synthesis of Cilobradine involves a linear three-compartment model . The typical Vss was large (~100 l) and CL was 21.5 l/h . Covariate analysis revealed a statistically significant but clinically irrelevant relation between KA and dose .科学研究应用
超极化激活阳离子电流 (Ih) 抑制剂
DK-AH 269 作为超极化激活和环核苷酸门控通道 (HCN) 拮抗剂,被用于研究其对小鼠 HCN 缺陷毛细胞中 Ih 抑制的影响 . 该应用对于理解 Ih 在各种生理过程中的作用至关重要。
动作电位调节剂
该化合物也作为 HCN 阻断剂,被用于研究其对视交叉上核 (SCN) 神经元动作电位放电的影响 . 这项研究可以提供对神经元兴奋性和节律性调节的见解。
心动过缓药
This compound 被认为是一种心动过缓药 . 这意味着它可以减慢心率,这在需要减慢心率的疾病(如某些类型的心律失常)中可能是有益的。
促心律失常特性
西洛布拉丁 (this compound) 作为超极化激活阳离子电流 (Ih) 的抑制剂,已被观察到具有促心律失常特性 . 这种特性可用于研究心律失常机制和测试抗心律失常药物。
心率降低
This compound 阻断超极化激活环核苷酸门控 (HCN) 通道,通过降低心脏窦房结的自发放电率来减慢心率 . 这种特性在治疗心绞痛等疾病方面特别有用,在这些疾病中降低心率可以缓解症状。
作用机制
Target of Action
DK-AH 269, also known as Cilobradine Hydrochloride, primarily targets the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels . These channels play a crucial role in regulating the electrical activity of the heart and nervous system.
Mode of Action
Cilobradine acts as an HCN channel blocker . It blocks the open channels of neuronal Ih and related cardiac If channels . This blocking action is about three times more potent than ZD7288 .
Biochemical Pathways
The blocking of HCN channels by Cilobradine affects the cardiac pacemaker currents and neuronal pacemaker currents . These currents are crucial for the regulation of heart rate and neuronal excitability, respectively. By blocking these channels, Cilobradine can effectively reduce heart rate and neuronal activity.
Pharmacokinetics
It is known that the compound has a large volume of distribution, indicating extensive tissue distribution . The compound’s clearance rate and half-life are also important factors affecting its bioavailability and therapeutic effects .
Result of Action
The primary result of Cilobradine’s action is the reduction of heart rate . By blocking the HCN channels, it reduces the pacemaker currents in the heart, leading to a slower heart rate. This can be beneficial in conditions where a reduction in heart rate is desired, such as certain cardiovascular diseases.
安全和危害
未来方向
While the specific future directions for Cilobradine are not mentioned in the search results, it’s worth noting that research into its uses and effects is ongoing . For example, it has been studied for its potential use in treating conditions such as depression, arrhythmia, nerve pain, and epilepsy .
属性
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582024 | |
| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186097-54-1 | |
| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for DK-AH 269 (Cilobradine hydrochloride)?
A1: this compound functions as a highly selective and potent inhibitor of the If current, a specific ion channel found in the sinus node cells of the heart. By blocking this channel, this compound effectively reduces heart rate by decreasing the spontaneous depolarization of these pacemaker cells, leading to a prolonged diastole (the heart's relaxation phase).
Q2: How does this compound affect myocardial oxygen consumption and coronary blood flow?
A2: Studies in isolated rabbit hearts demonstrate that this compound effectively reduces myocardial oxygen consumption (MVO2) without significantly impacting coronary blood flow (CBF) per beat. This reduction in MVO2 is likely a direct consequence of the decreased heart rate, as a slower heart rate requires less energy expenditure.
Q3: What is the impact of this compound on ventricular function?
A3: While this compound effectively reduces heart rate, studies suggest it does not significantly impair ventricular function. Some studies show a moderate decrease in parameters like peak left ventricular pressure (LVPmax) and dp/dtmax, but stroke volume generally remains unaffected. This indicates that this compound can reduce heart rate without significantly compromising the heart's pumping ability.
Q4: Has this compound been investigated in the context of myocardial infarction?
A4: Yes, in a study using a rabbit model of myocardial infarction, this compound administration resulted in a significant reduction in infarct size compared to a placebo group. This suggests a potential protective effect of this compound against ischemic damage, possibly attributed to its heart rate-reducing properties and subsequent decrease in myocardial oxygen demand.
Q5: How does the action of this compound compare to other bradycardic agents, such as calcium channel blockers?
A5: Unlike calcium channel blockers like Verapamil, which can exhibit negative inotropic effects (weakening the force of heart contractions), this compound appears to have minimal impact on the heart's contractile force. This targeted action on heart rate without significant inotropic effects makes this compound a potentially valuable tool in managing tachycardia (rapid heart rate) and exploring novel therapeutic approaches for cardiovascular diseases.
Q6: Are there other potential therapeutic applications for this compound?
A6: Beyond its potential in treating tachycardia and myocardial infarction, researchers have explored the role of this compound in other areas. For example, one study demonstrated its ability to reverse the increased firing rates of mesolimbic dopamine neurons in mice subjected to chronic social defeat stress, highlighting a potential application in understanding and treating stress-related disorders. Additionally, its use in off-pump coronary operations, where controlled bradycardia is desired, has been suggested.
Q7: Has this compound progressed to clinical use?
A7: While this compound itself might not be clinically available, Ivabradine (Procoralan), another selective If channel blocker, received approval from the European Medicines Agency in 2005 for treating chronic stable angina pectoris in patients with contraindications or intolerance to beta-blockers. This highlights the clinical relevance of targeting the If current for therapeutic benefit in cardiovascular diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




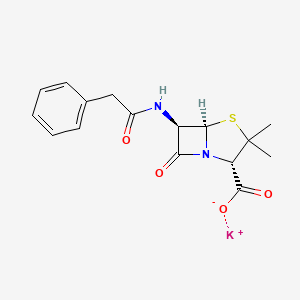




![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
